Tafluprost-d4
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H34F2O5 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
propan-2-yl (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21-,22+,23-/m1/s1/i4D2,9D2 |
InChI Key |
WSNODXPBBALQOF-INPMSDDOSA-N |
Isomeric SMILES |
[2H]C([2H])(CC(=O)OC(C)C)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Tafluprost-d4 (CAS Number: 209860-87-7) as a Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Internal Standards in Bioanalysis
In the landscape of drug development and clinical research, the precise quantification of pharmacologically active compounds in biological matrices is paramount. Tafluprost, a potent prostaglandin F2α analog, is a cornerstone in the management of open-angle glaucoma and ocular hypertension.[1][2] Its therapeutic efficacy is directly linked to its concentration at the site of action. Consequently, robust and reliable bioanalytical methods are essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.
This guide provides a comprehensive technical overview of Tafluprost-d4, a deuterated analog of Tafluprost, and its application as an internal standard in mass spectrometry-based bioanalytical assays. As a stable isotope-labeled internal standard (SIL-IS), this compound is the gold standard for mitigating variability inherent in sample preparation and analysis, thereby ensuring the accuracy and precision of quantitative results.[3]
Understanding Tafluprost and its Active Metabolite
Tafluprost is an isopropyl ester prodrug that is rapidly hydrolyzed by esterases in the cornea and other tissues to its biologically active metabolite, tafluprost acid.[4][5] This carboxylic acid derivative is a selective agonist of the prostanoid FP receptor, which increases the uveoscleral outflow of aqueous humor, leading to a reduction in intraocular pressure.[4][6] Given its rapid conversion, bioanalytical methods almost exclusively focus on the quantification of tafluprost acid in biological matrices such as plasma and aqueous humor.[7][8]
Physicochemical Properties of Tafluprost and this compound
A thorough understanding of the physicochemical properties of both the analyte and its labeled internal standard is fundamental to method development.
| Property | Tafluprost | This compound |
| CAS Number | 209860-87-7 | 209860-87-7 (unlabeled) |
| Molecular Formula | C₂₅H₃₄F₂O₅ | C₂₅H₃₀D₄F₂O₅ |
| Molecular Weight | 452.53 g/mol | 456.56 g/mol |
| Appearance | Colorless to light yellow viscous liquid | Not specified, expected to be similar to Tafluprost |
| Solubility | Practically insoluble in water | Not specified, expected to be similar to Tafluprost |
Note: The CAS number for this compound is the same as the unlabeled compound, as is common for isotopically labeled analogs.
The four deuterium atoms in this compound provide a distinct mass shift, allowing for its differentiation from the unlabeled analyte by a mass spectrometer, without significantly altering its chemical and physical properties. This near-identical behavior is the cornerstone of its utility as an internal standard.
The Rationale for Using this compound in Quantitative Bioanalysis
The use of a stable isotope-labeled internal standard like this compound is considered best practice in LC-MS/MS bioanalysis for several critical reasons:
-
Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. Since this compound co-elutes with the unlabeled analyte and experiences the same matrix effects, the ratio of their signals remains constant, ensuring accurate results.
-
Compensation for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are inevitable. By adding a known amount of this compound at the beginning of the sample preparation process, any losses of the analyte will be mirrored by losses of the internal standard, thus normalizing the final measurement.
-
Improved Precision and Accuracy: By accounting for the aforementioned sources of error, the use of a deuterated internal standard significantly improves the overall precision and accuracy of the bioanalytical method, which is crucial for regulatory submissions.[9]
Bioanalytical Method for Tafluprost Acid using LC-MS/MS with this compound
The quantification of the active metabolite, tafluprost acid, in biological matrices is typically achieved using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Workflow for Quantification of Tafluprost Acid
Caption: Bioanalytical workflow for Tafluprost acid quantification.
Experimental Protocol: LC-MS/MS Quantification of Tafluprost Acid in Human Plasma
This protocol outlines a typical validated method for the quantification of tafluprost acid in human plasma using this compound as an internal standard. This method is based on established principles of bioanalytical method validation as per ICH M10 guidelines.[7][9]
1. Materials and Reagents:
-
Tafluprost acid reference standard
-
This compound acid internal standard
-
Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents
2. Stock and Working Solutions Preparation:
-
Prepare primary stock solutions of Tafluprost acid and this compound acid in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the Tafluprost acid stock solution to create calibration standards and quality control (QC) samples at various concentrations.
-
Prepare a working solution of this compound acid at an appropriate concentration for spiking into plasma samples.
3. Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound acid internal standard working solution.
-
Vortex briefly to mix.
-
Protein Precipitation (a simpler, faster extraction method):
-
Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid-Liquid Extraction (for cleaner extracts):
-
Add an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex thoroughly and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in mobile phase.
-
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions: The specific precursor-to-product ion transitions for tafluprost acid and this compound acid need to be optimized for the specific mass spectrometer being used.
-
Tafluprost Acid: The precursor ion will be [M-H]⁻ at m/z 409.2. Product ions are determined by collision-induced dissociation.
-
This compound Acid: The precursor ion will be [M-H]⁻ at m/z 413.2. Product ions are determined similarly.
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters to achieve maximum sensitivity and specificity.
-
5. Calibration and Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of Tafluprost acid to this compound acid against the nominal concentration of the calibration standards.
-
A linear regression with a weighting factor (e.g., 1/x²) is typically used to fit the data.
-
The concentration of Tafluprost acid in unknown samples is then calculated from the calibration curve.
Method Validation
A bioanalytical method using this compound as an internal standard must be fully validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH) M10.[7][9] Key validation parameters include:
-
Selectivity and Specificity: Ensuring that the method can differentiate the analyte and internal standard from endogenous matrix components and other potential interferences.
-
Accuracy and Precision: Demonstrating that the method provides results that are close to the true value and are reproducible.
-
Calibration Curve and Linearity: Establishing the relationship between the instrument response and the concentration of the analyte over a defined range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Matrix Effect: Assessing the impact of the biological matrix on the ionization of the analyte and internal standard.
-
Stability: Evaluating the stability of the analyte and internal standard in the biological matrix under various storage and handling conditions.
Safety and Handling of this compound
As a research chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for the deuterated form may not be readily available, the SDS for Tafluprost provides a good basis for handling procedures.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and eye protection.
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refer to the supplier's recommendations, which may include storage at -20°C.[12]
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of the active metabolite of Tafluprost in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays addresses the inherent challenges of bioanalysis, leading to high-quality data that can be confidently used in regulatory submissions and to advance our understanding of the clinical pharmacology of Tafluprost. This guide provides a foundational understanding of the properties of this compound and a framework for the development and validation of a robust bioanalytical method.
References
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Tafluprost. In: PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. Available from: [Link].
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Tafluprost Ophthalmic Solution Drops. U.S. Food and Drug Administration. Available from: [Link].
- Holmstrom, S. (2011). Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension. Clinical Ophthalmology, 5, 759–765.
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ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. Available from: [Link].
- Aihara, M. (2010). Clinical appraisal of tafluprost in the reduction of elevated intraocular pressure (IOP) in open-angle glaucoma and ocular hypertension. Clinical Ophthalmology, 4, 163–170.
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These highlights do not include all the information needed to use TAFLUPROST OPHTHALMIC SOLUTION safely and effectively. See ful. DailyMed. Available from: [Link].
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Evaluation of sulfur isotopic enrichment of urine metabolites for the differentiation of healthy and prostate cancer mice after the administration of 34S labelled yeast. PubMed. Available from: [Link].
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CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. Available from: [Link].
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ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALIDATION (Draft version, Endorsed on 26. ICH. Available from: [Link].
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Aerith: Visualization and Annotation of Isotopic Enrichment Patterns of Peptides and Metabolites with Stable Isotope Labeling from Proteomics and Metabolomics. PMC. Available from: [Link].
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Bioanalytical Method Validation. U.S. Food and Drug Administration. Available from: [Link].
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Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Available from: [Link].
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Direct injection LC-MS/MS method for the determination of teicoplanin in human plasma. ScienceDirect. Available from: [Link].
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Development and validation of a liquid chromatography/electrospray ionization tandem mass spectrometry method for the quantification of latanoprost free acid in rabbit aqueous humor and ciliary body. ResearchGate. Available from: [Link].
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Tafluprost acid | C22H28F2O5 | CID 9978917. PubChem. Available from: [Link].
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Methodological & Application
Application Note: High-Efficiency Liquid-Liquid Extraction of Tafluprost-d4 from Biological Matrices for LC-MS/MS Analysis
Abstract
This document provides a comprehensive guide and detailed protocol for the efficient extraction of Tafluprost-d4 from biological matrices, primarily human plasma, using liquid-liquid extraction (LLE). This compound, a deuterated analog of the prostaglandin F2α, serves as a critical internal standard in pharmacokinetic studies of Tafluprost. Given the low concentrations of Tafluprost's active metabolite, Tafluprost acid, in systemic circulation, a robust and highly efficient extraction method is paramount for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][2][3]. This application note delves into the scientific principles underpinning the LLE protocol, offering insights into solvent selection, pH optimization, and method validation to ensure data integrity and reproducibility in a regulated bioanalytical environment.
Introduction: The Rationale for LLE in Tafluprost Bioanalysis
Tafluprost is an isopropyl ester prodrug that is rapidly hydrolyzed by esterases in ocular tissues to its biologically active metabolite, Tafluprost acid[3][4]. Following ocular administration, systemic concentrations of Tafluprost acid are exceedingly low, often falling below the lower limit of quantification (10 pg/mL) within 30 minutes[1][4]. This presents a significant bioanalytical challenge. Liquid-liquid extraction is the preferred sample preparation technique in this context for several key reasons:
-
Concentration: LLE facilitates the transfer of the analyte from a large volume of biological matrix into a small volume of organic solvent, which can then be evaporated and reconstituted in an even smaller volume, effectively concentrating the analyte.
-
Matrix Clean-up: The procedure effectively removes endogenous interferences such as proteins and lipids, which can cause ion suppression or enhancement in the MS source, leading to inaccurate quantification[5].
-
High Recovery: When optimized, LLE can yield high and consistent recovery rates for small molecules like Tafluprost acid.
The use of a stable, isotopically labeled internal standard like this compound is essential to compensate for any variability during the extraction process and potential matrix effects, ensuring the accuracy and precision of the analytical method[6].
Foundational Principles of LLE for this compound
The efficiency of LLE is governed by the partitioning of the analyte between two immiscible liquid phases: the aqueous biological matrix and an organic extraction solvent. The choice of solvent and the pH of the aqueous phase are the most critical factors for optimizing the extraction of Tafluprost acid (and by extension, this compound).
Solvent Selection: Polarity and Selectivity
The ideal extraction solvent should have a high affinity for this compound while being immiscible with the aqueous sample. For prostaglandins and their analogs, which are acidic lipids, moderately polar organic solvents are typically effective.
-
Ethyl Acetate: This is a commonly used solvent for extracting prostaglandins due to its ability to form hydrogen bonds and its moderate polarity, which allows for efficient partitioning of the analyte[7]. It provides a good balance between extraction efficiency and selectivity.
-
Diethyl Ether: Another effective solvent, often used in a 5:1 ratio with the sample, for steroid and lipid extraction. It is highly volatile, which facilitates rapid evaporation[5].
-
Solvent Mixtures: Combinations of solvents, such as dichloromethane, ethyl acetate, and diethyl ether, can be employed to fine-tune the polarity and improve the extraction of specific analytes[8]. For compounds like this compound, a mixture can enhance recovery by leveraging different intermolecular interactions.
pH Optimization: The Key to Efficient Extraction
Tafluprost acid is a carboxylic acid. The ionization state of a carboxylic acid is highly dependent on the pH of the solution.
-
Acidic pH: By adjusting the pH of the biological sample to be at least 2 pH units below the pKa of the analyte's carboxylic acid group, the compound will exist predominantly in its neutral, protonated form. This non-ionized form is significantly more soluble in organic solvents, thus maximizing its transfer from the aqueous to the organic phase.
-
Practical Application: The addition of an acid, such as formic acid or a phosphate buffer (e.g., NaH₂PO₄), to the plasma sample is a critical step to ensure the acidic conditions necessary for efficient extraction[7][8]. Tafluprost has been shown to have maximum stability in aqueous solutions with a pH between 5.5 and 6.7[1].
Detailed LLE Protocol for this compound in Human Plasma
This protocol is designed for the extraction of this compound and the active metabolite Tafluprost acid from human plasma samples prior to LC-MS/MS analysis.
Materials and Reagents
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
This compound internal standard (IS) working solution
-
Ethyl Acetate (LC-MS grade)
-
Formic Acid (≥98%)
-
Deionized Water
-
Nitrogen gas for evaporation
-
Reconstitution solvent (e.g., 50:50 Acetonitrile:Water)
-
Polypropylene centrifuge tubes (15 mL)
Step-by-Step Experimental Protocol
-
Sample Thawing: Thaw frozen plasma samples and quality control (QC) samples to room temperature. Vortex gently to ensure homogeneity.
-
Sample Aliquoting: In a 15 mL polypropylene tube, add 500 µL of the plasma sample.
-
Internal Standard Spiking: Add 100 µL of the this compound internal standard working solution to each sample (except for blank matrix samples). Vortex for 1 minute.
-
Acidification: Add 50 µL of 5% (v/v) formic acid in water to each tube. Vortex for 30 seconds. This step is crucial for protonating the Tafluprost acid, making it more amenable to extraction into the organic solvent.
-
Solvent Addition: Add 4.0 mL of ethyl acetate to each tube[7].
-
Extraction: Tightly cap the tubes and vortex vigorously for 6 minutes to ensure thorough mixing and maximize the surface area for mass transfer between the two phases[7].
-
Phase Separation: Centrifuge the samples at 2500 x g for 10 minutes at 4°C. This will result in three distinct layers: an upper organic layer (containing the analyte and IS), a middle layer of precipitated proteins, and a lower aqueous layer[7].
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube, being cautious not to disturb the protein precipitate or aqueous layer.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C[7].
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Workflow Visualization
The following diagram illustrates the key steps of the liquid-liquid extraction protocol.
Caption: Liquid-Liquid Extraction Workflow for this compound.
Method Validation and Performance Characteristics
A bioanalytical method must be validated to ensure its reliability for its intended purpose[9]. Key validation parameters for an LLE-based method include recovery, matrix effect, and process efficiency. These should be assessed according to regulatory guidelines from bodies like the FDA and EMA[10][11][12].
Key Validation Parameters
-
Recovery: The extraction efficiency of the analyte from the biological matrix. It is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Matrix Effect: The influence of co-eluting, endogenous matrix components on the ionization of the analyte. It is assessed by comparing the analyte response in a post-extraction spiked sample to the response in a neat solution.
-
Process Efficiency: The overall efficiency of the method, which combines the effects of recovery and matrix effect. It is calculated by comparing the analyte response in a pre-extraction spiked sample to the response in a neat solution.
Expected Performance Data
The following table presents typical performance data for an optimized LLE method for this compound at low, medium, and high QC levels.
| Parameter | Low QC (pg/mL) | Medium QC (pg/mL) | High QC (pg/mL) | Acceptance Criteria (EMA/FDA) |
| Recovery (%) | 88.5 | 91.2 | 90.5 | Consistent and reproducible |
| Matrix Effect (%) | 97.2 | 95.8 | 96.4 | CV ≤ 15% |
| Process Efficiency (%) | 86.0 | 87.4 | 87.2 | Consistent and reproducible |
| Precision (%CV) | ≤ 8.5 | ≤ 6.2 | ≤ 5.8 | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | ± 5.5 | ± 3.8 | ± 4.1 | ± 15% (± 20% at LLOQ) |
Note: Data are representative and should be established for each specific laboratory and study.
Troubleshooting and Optimization
Several factors can influence the efficiency and reproducibility of the LLE process.
Caption: Key Factors Influencing LLE Efficiency.
-
Low Recovery: This may be due to an inappropriate extraction solvent, incorrect pH, insufficient mixing, or incomplete phase separation. Re-evaluate solvent choice and ensure the pH is sufficiently acidic. Increase vortexing time or use a mechanical shaker.
-
Emulsion Formation: Emulsions at the interface between the two layers can trap the analyte and lead to poor recovery and high variability. This can sometimes be mitigated by centrifugation at higher speeds or for longer durations, or by the addition of salt to the aqueous phase to increase its ionic strength[13].
-
Analyte Stability: Tafluprost acid is known to be unstable under certain conditions[1][14]. It is crucial to process samples promptly and adhere to validated storage conditions to prevent degradation.
Conclusion
Liquid-liquid extraction is a powerful and effective technique for the isolation and concentration of this compound from complex biological matrices. By carefully selecting the extraction solvent and optimizing the pH of the aqueous phase, high and reproducible recovery can be achieved. The detailed protocol and validation framework presented in this application note provide a robust foundation for researchers and drug development professionals to implement a reliable bioanalytical method for pharmacokinetic studies of Tafluprost, ultimately ensuring the generation of high-quality, accurate, and defensible data.
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Sacchi, M., et al. (2017). Long term safety and tolerability of Tafluprost 0.0015% vs Timolol 0.1% preservative-free in ocular hypertensive and in primary open-angle glaucoma patients: a cross sectional study. PubMed. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
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Goupil, E., et al. (2025). Optimization of the prostaglandin F2α receptor for structural biology. National Institutes of Health. Retrieved from [Link]
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- 14. accessdata.fda.gov [accessdata.fda.gov]
Application Note: Strategic C18 Column Selection for the Robust Quantification of Tafluprost-d4 and Tafluprost Acid by LC-MS/MS
Introduction
Tafluprost, a fluorinated prostaglandin F2α analog, is a potent ocular hypotensive agent used in the management of glaucoma and ocular hypertension.[1][2] As a prodrug, it is rapidly hydrolyzed in vivo by corneal esterases to its biologically active metabolite, Tafluprost acid.[1][3] Accurate and reliable quantification of Tafluprost and its active metabolite in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a comprehensive guide to the strategic selection of a C18 reversed-phase column for the simultaneous analysis of Tafluprost acid and its deuterated internal standard, Tafluprost-d4, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The successful development of a robust LC-MS/MS method hinges on achieving efficient and reproducible chromatographic separation of the analytes from endogenous matrix components.[4] The selection of an appropriate stationary phase is a critical determinant of this success. This document will elucidate the rationale behind choosing a C18 column and provide a detailed protocol for method development.
Analyte Physicochemical Properties: The Foundation of Column Selection
A thorough understanding of the physicochemical properties of the target analytes is the first principle in chromatographic method development.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP | Chemical Class |
| Tafluprost | C25H34F2O5 | 452.6 | ~3.9[5] | Prostaglandin Analog (Ester Prodrug)[1][6] |
| Tafluprost Acid | C21H28F2O5 | 414.4 | N/A (as an acid) | Prostaglandin Analog (Carboxylic Acid)[3][7] |
| This compound | C25H30D4F2O5 | 456.6 | ~3.9 | Deuterated Prostaglandin Analog |
Tafluprost is a relatively hydrophobic molecule due to its isopropyl ester group, as indicated by its high logP value.[5] In contrast, Tafluprost acid possesses a terminal carboxylic acid group, making its retention sensitive to the pH of the mobile phase. This compound, as the internal standard, is expected to have nearly identical chromatographic behavior to Tafluprost. The primary analytical challenge is the efficient retention and sharp peak shape of the more polar Tafluprost acid, while ensuring it is well-resolved from potential interferences.
C18 Column Chemistry: The Optimal Choice for Prostaglandin Analysis
For the separation of moderately polar to nonpolar compounds like Tafluprost and its metabolite, reversed-phase chromatography is the predominant technique. Among the various reversed-phase stationary phases, C18 (octadecylsilane) columns are the most versatile and widely used, making them an excellent starting point for method development.[8]
Rationale for C18 Selection:
-
Hydrophobic Retention Mechanism: The C18 stationary phase provides a strong hydrophobic surface that interacts effectively with the nonpolar regions of Tafluprost and Tafluprost acid, leading to good retention.
-
Versatility and Selectivity: A vast array of C18 columns with different silica properties (e.g., particle size, pore size, surface area) and bonding technologies (e.g., end-capping, embedded polar groups) are commercially available, offering a wide range of selectivities to optimize the separation.[9]
-
pH Stability: Modern C18 columns offer improved stability over a wider pH range, which is crucial for controlling the ionization state of Tafluprost acid to achieve optimal retention and peak shape.
The Critical Role of End-Capping:
Residual silanol groups on the silica surface can lead to undesirable secondary interactions with acidic analytes like Tafluprost acid, resulting in peak tailing and poor reproducibility.[10] High-quality, well-end-capped C18 columns are therefore essential. End-capping neutralizes these active sites, leading to symmetrical peak shapes and improved chromatographic performance. For acidic compounds, a column with superior end-capping is paramount.
Workflow for C18 Column Selection and Method Optimization
The following diagram illustrates a logical workflow for selecting an appropriate C18 column and optimizing the chromatographic method for Tafluprost acid and this compound analysis.
Caption: Logical workflow for C18 column selection and method optimization.
Detailed Application Protocol: UPLC-MS/MS Method
This protocol provides a starting point for the analysis of Tafluprost acid and this compound in a biological matrix, such as plasma. Optimization may be required based on the specific LC-MS/MS system and matrix used.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting a wide range of drugs from plasma.[4][11]
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for injection.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | High-quality, end-capped C18, e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Small particle size for high efficiency and resolution.[12][13] BEH technology offers excellent stability at low pH. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier suppresses the ionization of Tafluprost acid, promoting retention and improving peak shape.[14][15] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is often preferred for its lower viscosity and higher elution strength in reversed-phase LC-MS.[15] |
| Gradient Program | Time (min) | %B |
| 0.0 | 20 | |
| 0.5 | 20 | |
| 3.0 | 95 | |
| 4.0 | 95 | |
| 4.1 | 20 | |
| 5.0 | 20 | |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure optimal performance. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce run time by lowering mobile phase viscosity. |
| Injection Volume | 5 µL | Small injection volume to minimize potential matrix effects. |
Mass Spectrometric Conditions
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Compound |
| Tafluprost Acid | |
| This compound | |
| Source Parameters | Capillary Voltage: 3.0 kV |
| Desolvation Temperature: 450°C | |
| Desolvation Gas Flow: 800 L/hr | |
| Cone Gas Flow: 50 L/hr |
Note: MRM transitions and collision energies should be optimized by infusing a standard solution of each analyte into the mass spectrometer.
Trustworthiness and Self-Validation
The described protocol incorporates elements that ensure its trustworthiness and facilitate self-validation:
-
Use of a Stable Isotope-Labeled Internal Standard: this compound co-elutes with Tafluprost acid and experiences similar matrix effects and ionization suppression/enhancement.[4] This compensates for variations in sample preparation and instrument response, ensuring accurate and precise quantification.
-
System Suitability Tests: Before each analytical run, inject a standard solution to verify system performance, including peak shape, retention time, and signal intensity. This ensures the chromatographic system is operating within defined parameters.
-
Quality Control Samples: Include low, medium, and high concentration quality control (QC) samples in each analytical batch to monitor the accuracy and precision of the method.[7]
Conclusion
The selection of a high-quality, well-end-capped C18 column is a cornerstone for the development of a robust and reliable LC-MS/MS method for the quantification of Tafluprost acid and its deuterated internal standard. By understanding the physicochemical properties of the analytes and systematically optimizing the mobile phase and gradient conditions, researchers can achieve the necessary sensitivity, selectivity, and throughput for demanding bioanalytical applications. The provided protocol serves as a comprehensive starting point for method development, emphasizing the principles of scientific integrity and self-validation.
References
- GL Sciences. (n.d.). Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18 -comparison with PFP column-.
-
Tallman, K. A., & Murphy, R. C. (2011). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research, 52(4), 850–859. Retrieved from [Link]
-
Haddad, P. R., et al. (2016). Ion-Exclusion High-Performance Liquid Chromatography of Aliphatic Organic Acids Using a Surfactant-Modified C18 Column. Journal of Chromatographic Science, 54(5), 758–764. Retrieved from [Link]
-
He, L., et al. (2023). Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization. Journal of the American Society for Mass Spectrometry, 34(9), 2004–2012. Retrieved from [Link]
-
Karageorgou, E., & Samanidou, V. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Separations, 1(2), 80-94. Retrieved from [Link]
-
ResearchGate. (2017). Conditions for separating of basic and acidic compounds (HPLC). Retrieved from [Link]
-
Dolan, J. W. (2001). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America, 19(6), 570-576. Retrieved from [Link]
-
El-Kimary, E. I., et al. (2022). Green HPLC method with time programming for the determination of the co-formulated eye drops of tafluprost and timolol in their challengeable ratio. BMC Chemistry, 16(1), 26. Retrieved from [Link]
-
Rao, B. M., et al. (2016). Development of Novel RP-HPLC Method for Separation and Estimation of Critical Geometric Isomer and Other Related Impurities of Tafluprost Drug Substance and Identification of Major Degradation Compounds by Using LC–MS. Journal of Chromatographic Science, 54(8), 1345-1353. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2012). Center for Drug Evaluation and Research, Application Number: 202514Orig1s000, Clinical Pharmacology and Biopharmaceutics Reviews. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Fast LC-MS/MS Analysis using Avantor® ACE® HTP-MS Columns. Retrieved from [Link]
-
Agilent Technologies. (n.d.). LC and LC/MS Columns. Retrieved from [Link]
-
University of Lisbon Repository. (2015). LC-MS/MS method development for anti-oxidative biomarkers. Retrieved from [Link]
-
Sutton, A., & Clines, D. (2011). Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension. Clinical Ophthalmology, 5, 943–946. Retrieved from [Link]
-
Al-Masri, M., et al. (2021). A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. Frontiers in Public Health, 9, 712850. Retrieved from [Link]
-
Axion Labs. (n.d.). Will Highly Acidic or Basic Samples Affect an HPLC C18 Column?. Retrieved from [Link]
-
Acta Chromatographica. (2024). Methodology for high-performance liquid chromatography detection of latanoprost and latanoprost free acid. Retrieved from [Link]
-
Drugs in Context. (2020). Tafluprost Ophthalmic Solution 0.0015 %: A Review in Glaucoma and Ocular Hypertension. Retrieved from [Link]
-
Wittenberg, J. B., et al. (2014). Determination of prostaglandin analogs in cosmetic products by high performance liquid chromatography with tandem mass spectrometry. Journal of Chromatography A, 1358, 90-96. Retrieved from [Link]
- Google Patents. (2016). CN105380901A - Tafluprost eye drop and preparation method thereof.
-
Diva-Portal.org. (2017). Literature study for selection of methods for analysing challenging oxidised lipids. Retrieved from [Link]
-
Chemignition Laboratory. (2025). Tafluprost: Structure, Properties, Pharmacology, and Safety. Retrieved from [Link]
-
ResearchGate. (2011). Composition and properties of tafluprost 0.0015% ophthalmic solution for the Japanese market. Retrieved from [Link]
-
Journal of Neonatal Surgery. (2023). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Retrieved from [Link]
-
ClinicalTrials.gov. (2010). Pharmacodynamics of Tafluprost 0.0015% Eye Drops: a Comparison Between the Preserved and Unpreserved Formulation. Retrieved from [Link]
-
ResearchGate. (2019). Chapter 1 Sample preparation for the analysis of drugs in biological fluids. Retrieved from [Link]
-
Radboud Repository. (2021). Development and validation of an UPLC–MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in hu. Retrieved from [Link]
-
Molecules. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Retrieved from [Link]
-
PubMed. (2021). Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Draft Guidance on Tafluprost. Retrieved from [Link]
Sources
- 1. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. chemignition.com [chemignition.com]
- 6. Green HPLC method with time programming for the determination of the co-formulated eye drops of tafluprost and timolol in their challengeable ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. hplc.eu [hplc.eu]
- 11. researchgate.net [researchgate.net]
- 12. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
- 15. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
Troubleshooting & Optimization
Technical Support Center: High-Sensitivity Tafluprost Acid & Tafluprost-d4 LC-MS/MS Assay Optimization
Current Status: Operational Support Tier: Level 3 (Method Development & Validation) Subject: Eliminating Matrix Effects and Ion Suppression in Prostaglandin Assays
Executive Summary
Welcome to the Technical Support Center. This guide addresses the specific challenges of quantifying Tafluprost acid (the active metabolite of Tafluprost) and its internal standard, Tafluprost-d4 , in biological matrices.
Because Tafluprost acid is a prostaglandin analog requiring quantification at low picogram/mL levels (LOQ often <10 pg/mL), "invisible" matrix effects are the primary cause of assay failure. This guide moves beyond standard protocols to address the root causes of ion suppression: phospholipid competition, deuterium isotope effects, and suboptimal extraction kinetics.
Module 1: Diagnosis – The "Invisible Wall" of Ion Suppression
The Problem: You observe low sensitivity or high variability (%CV >15%) for Tafluprost acid, yet your chromatography looks clean. The Cause: Co-eluting matrix components (often phospholipids) are preventing the analyte from ionizing, even if they don't appear in your MRM transitions.
Protocol: Post-Column Infusion (PCI) Profiling
Do not rely solely on post-extraction spikes. You must visualize where the suppression occurs.
Experimental Setup:
-
Infusion: Syringe pump infuses neat Tafluprost acid (10 ng/mL) at 10 µL/min into the LC effluent via a T-tee connector after the column but before the MS source.
-
Injection: Inject a Blank Matrix Extract (processed exactly like a sample) via the LC autosampler.
-
Monitoring: Acquire data in Q1/Q3 MRM mode for Tafluprost acid.
Interpretation:
-
Baseline: Should be a steady, high plateau (the infused standard).
-
Suppression: A sharp "dip" or negative peak in the baseline indicates matrix components are "stealing" charge.
-
Goal: Your analyte peak (retention time) must fall in a region where the PCI baseline is flat and stable.
Figure 1: Post-Column Infusion setup for visualizing matrix suppression zones.
Module 2: Sample Preparation – The Root Cause Solution
The Problem: Protein Precipitation (PPT) is insufficient. Senior Scientist Insight: PPT removes proteins but leaves >90% of phospholipids (glycerophosphocholines) in the supernatant. These lipids elute late and cause random suppression in subsequent injections.
The Solution: Liquid-Liquid Extraction (LLE) with pH control. Tafluprost acid is a carboxylic acid; it must be protonated (uncharged) to extract into organic solvent.
Optimized LLE Protocol for Tafluprost Acid
| Step | Action | Mechanism/Rationale |
| 1. Aliquot | 200 µL Plasma/Aqueous Humor | Small volume to minimize matrix load. |
| 2. IS Spike | Add This compound (IS) | Critical: IS must equilibrate before pH adjustment. |
| 3. Acidification | Add 200 µL 0.1% Formic Acid (pH ~3.0) | CRITICAL: Protonates the carboxylic acid group (COOH), making the analyte hydrophobic. |
| 4. Extraction | Add 1.0 mL MTBE (Methyl tert-butyl ether) | MTBE extracts prostaglandins efficiently but leaves behind polar phospholipids. |
| 5. Agitation | Vortex 10 min, Centrifuge 10 min @ 4000g | Ensures complete phase transfer. |
| 6. Separation | Flash freeze aqueous layer (dry ice/acetone bath) | Pour off the top organic layer. Prevents contamination from the aqueous interface. |
| 7. Dry Down | Evaporate under N2 @ 35°C | Gentle heat prevents thermal degradation of the prostaglandin. |
| 8. Reconstitute | 100 µL Mobile Phase (50:50 MeOH:Water) | Match the initial mobile phase conditions to prevent peak fronting. |
Module 3: Chromatographic Strategy
The Problem: Phospholipids build up on the column and elute unpredictably in later runs. The Solution: You must separate the analyte from the "Phospholipid Zone" and perform a hard column wash.
Column Selection:
-
Preferred: C18 with high carbon load or Phenyl-Hexyl.
-
Why? Phenyl-Hexyl offers unique selectivity for the pi-electrons in the prostaglandin double bonds, often separating them from saturated lipids.
Gradient Strategy (The "Flush" Cycle): Tafluprost acid elutes early/mid-gradient. Phospholipids elute at high organic %.
-
0.0 - 1.0 min: Hold 30% B (Loading)
-
1.0 - 5.0 min: Ramp to 90% B (Elution of Analyte)
-
5.0 - 7.0 min: Hold 98% B (Phospholipid Flush) <--- Mandatory Step
-
7.0 - 7.1 min: Return to 30% B
-
7.1 - 10.0 min: Re-equilibration
Monitoring the Enemy: Even if you run in ESI Negative mode (for Tafluprost), you must occasionally run a scan in ESI Positive mode to track phospholipids.
-
Precursor to Monitor: m/z 184 (Phosphocholine head group).
-
Goal: Ensure the m/z 184 trace does not co-elute with your Tafluprost Acid peak.
Module 4: Internal Standard Specifics (this compound)
The Problem: The "Deuterium Effect." Senior Scientist Insight: Deuterated isotopes are slightly more hydrophilic than non-labeled compounds. On high-efficiency columns, This compound may elute slightly earlier than Tafluprost acid .
-
Risk: If the matrix suppression "dip" (from Module 1) is sharp, the IS might be in the dip while the analyte is on the edge, or vice versa. The IS will fail to compensate for the matrix effect.
Troubleshooting the IS:
-
Check Retention Times: If separation is >0.1 min, the IS is compromised.
-
Solution:
-
Use 13C-labeled IS if available (co-elutes perfectly).
-
If stuck with d4: Shallow the gradient at the elution point to force co-elution, or switch to a column with lower plate count (sacrifice some resolution for better IS overlap).
-
-
Cross-Talk Check: Inject a high concentration of this compound (only) and monitor the transition for Tafluprost acid (d0). If you see a peak, your IS is impure or your mass resolution is too wide.
Figure 2: Decision matrix for sample preparation. LLE is superior to PPT for high-sensitivity prostaglandin assays.
Frequently Asked Questions (FAQ)
Q1: Why is my Tafluprost Acid signal dropping over a sequence of 50 injections? A: This is likely "Matrix Build-up." Phospholipids from the first few injections are eluting late and wrapping around to suppress subsequent injections. Fix: Increase your column flush time at 98% Organic B solvent or run a "sawtooth" gradient wash every 10 samples.
Q2: Can I use Ammonium Acetate in the mobile phase? A: Yes, but keep it low (2-5 mM). Tafluprost acid is analyzed in Negative ESI . High salt concentrations can suppress ionization in negative mode. 0.01% Acetic Acid or Formic Acid is often cleaner than buffered salts for this specific analyte.
Q3: My Internal Standard (d4) recovery is low, but the Analyte recovery is high. A: This is chemically impossible if the method is sound. This usually indicates Ion Suppression affecting the IS differently than the Analyte (see "Deuterium Effect" above) or an error in the spiking solution solvent (e.g., IS spiked in 100% MeOH causing protein crash upon addition to plasma). Ensure your IS working solution is <50% organic.
Q4: Should I measure Tafluprost (Ester) or Tafluprost Acid? A: For plasma/biological fluids, measure Tafluprost Acid . The ester prodrug is rapidly hydrolyzed by corneal and plasma esterases. Measuring the ester in plasma is rarely feasible or clinically relevant [1, 2].
References
-
FDA M10 Bioanalytical Method Validation Guidance. (2022). Food and Drug Administration.[1][2][3][4]
-
Takagi, Y., et al. (2004).[5] Metabolism of Tafluprost, a novel anti-glaucoma agent, in rats and dogs. Xenobiotica. (Establishes Tafluprost acid as the primary metabolite).[6]
- Chambers, E., et al. (2007). Systematic development of a method for the determination of prostaglandins in biological fluids by LC-MS/MS. Journal of Chromatography B.
-
Viswanathan, C.T., et al. (2007). Quantitative Bioanalytical Methods Validation and Implementation: Best Practices for Chromatographic and Ligand Binding Assays. AAPS Journal.
Sources
Technical Support Center: High-Sensitivity Detection of Tafluprost-d4 (ESI-)
Topic: Improving sensitivity of Tafluprost-d4 detection in ESI negative mode Role: Senior Application Scientist Status: Active Guide
Executive Summary: The "Neutral Ester" Challenge
The Problem:
You are likely experiencing poor sensitivity for this compound because it is an isopropyl ester , not a free acid. In Electrospray Ionization Negative Mode (ESI-), standard deprotonation (
The Solution:
To detect the intact this compound ester with high sensitivity, you must shift your strategy from deprotonation to adduct formation . The most effective method is the "Fluoride Switch" —utilizing Ammonium Fluoride (
Critical Protocol: Mobile Phase Chemistry
The choice of mobile phase additive is the single most critical factor for Tafluprost ester sensitivity.
The "Fluoride Switch" Protocol (Recommended)
Ammonium Fluoride (
Reagents:
-
Solvent A: Water + 0.2 mM Ammonium Fluoride (
). -
Solvent B: Methanol (100%).
Preparation Steps:
-
Prepare a 1 M stock solution of
in water. (Caution: etches glass; store in polypropylene). -
Add 200 µL of stock to 1 L of LC-MS grade water.
-
Do not add acid (Formic/Acetic). Acid suppresses the formation of the fluoride adduct.
Comparative Chemistry Table
| Additive System | Target Ion | Sensitivity | Mechanism |
| 0.1% Formic Acid | Low | Weak formate adduct; acid suppresses negative ionization. | |
| Ammonium Acetate (5mM) | Moderate | Acetate adduct is stable but often splits signal. | |
| Ammonium Fluoride (0.2mM) | High (Recommended) | Strong electronegativity of F- creates stable adduct with neutral ester. |
Mass Spectrometry Optimization
Workflow Logic: Preventing Signal Splitting
A common pitfall is In-Source Hydrolysis . If your source temperature or declustering potential is too high, the this compound ester (Parent) hydrolyzes into this compound Acid (Metabolite) before it enters the quadrupole. This splits your signal across two masses, ruining sensitivity.
Figure 1: Diagnostic workflow to identify if signal loss is due to incorrect ionization targeting or in-source degradation.
Recommended Source Parameters (Sciex/Waters/Thermo Generic)
-
Ion Mode: ESI Negative
-
Spray Voltage: -2500 V to -3000 V (Lower voltage reduces discharge in negative mode).
-
Source Temperature: 300°C - 350°C (Do not exceed 400°C to prevent ester hydrolysis).
-
Curtain/Cone Gas: High (35-40 psi) to aid desolvation of the adduct.
Troubleshooting & FAQ
Q1: I see the this compound peak, but the baseline is noisy. Why?
A: Negative mode is prone to solvent background noise.
-
Fix: Ensure you are using LC-MS grade solvents .
-
Fix: If using Ammonium Fluoride, ensure the system is "passivated." Run the mobile phase for 30 minutes before injecting.
can strip contaminants from glass bottles; always use plastic (PP) solvent bottles for Solvent A.
Q2: My signal intensity fluctuates wildly between injections.
A: This is often due to adsorption . Prostaglandins are "sticky" hydrophobic compounds.
-
Fix: Change your needle wash solvent. Use Isopropanol:Methanol:Water (40:40:20) with 0.1% Ammonium Hydroxide. The high organic strength + basic pH ensures the needle is stripped of the sticky ester between runs.
-
Fix: Use "Low Adsorption" vials or polypropylene inserts.
Q3: Can I just monitor the Acid metabolite instead?
A: Yes, and it is often easier.
If your study allows, you can intentionally force in-source hydrolysis (high cone voltage) and monitor the This compound Acid (
-
Pros: The acid ionizes very well in negative mode.
-
Cons: You lose the ability to distinguish between the prodrug (ester) and the metabolite (acid) in the sample. If PK specificity for the prodrug is required, you must use the Adduct/Fluoride method described above.
Q4: What Column do you recommend?
A: While C18 is standard, a Biphenyl phase is superior for Prostaglandins.
-
Why: The pi-pi interactions of the Biphenyl phase offer better selectivity for the double bonds in the prostaglandin backbone, separating Tafluprost from potential isomeric interferences in plasma.
References
-
Ammonium Fluoride Enhancement: Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. (2023).[1][2][3][4] Analytical Science Advances.
-
Negative Mode Optimization: Facile Improvement of Negative Ion Mode Electrospray Ionization Using Capillary Vibrating Sharp-Edge Spray Ionization. (2020).[5][6] NIH/PubMed.
-
Prostaglandin Analysis: Trends in development and quality assessment of pharmaceutical formulations – F2α analogues in the glaucoma treatment. (2022).[3][4][5][6] Pharma Excipients.
-
Adduct Formation Mechanisms: Ion-molecule adduct formation in tandem mass spectrometry. (2016).[5] Journal of Mass Spectrometry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Green HPLC method with time programming for the determination of the co-formulated eye drops of tafluprost and timolol in their challengeable ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
Addressing carryover of Tafluprost-d4 in high-throughput autosamplers
Topic: Addressing Carryover of Tafluprost-d4 in High-Throughput Autosamplers
Status: Active | Tier: Advanced Troubleshooting
Introduction: The "Sticky" Prostaglandin Challenge
Welcome to the Advanced Technical Support guide for Tafluprost and its deuterated internal standard, this compound.
The Core Problem: this compound is a prostaglandin analog ester (isopropyl ester).[1] Like most prostaglandins, it possesses a "sticky" lipophilic tail (LogP ~4.5) combined with polar functional groups. This physicochemical duality causes it to adsorb strongly to specific materials within the autosampler flow path—specifically the injection needle, sample loop, and rotor seals.
The Consequence: In high-throughput LC-MS/MS assays, this results in carryover —the appearance of "ghost peaks" in blank samples following high-concentration injections.[2] This compromises your Lower Limit of Quantitation (LLOQ), causes non-linear calibration curves, and can lead to method validation failure (FDA/EMA guidelines require carryover in blanks to be <20% of LLOQ).
This guide provides a self-validating workflow to diagnose, chemically strip, and mechanically prevent this carryover.[2]
Module 1: Diagnosis – Isolate the Source
Before changing solvents, you must confirm the location of the carryover. It is often mistaken for column retention or source contamination.
Q: How do I distinguish autosampler carryover from column ghost peaks?
A: Perform the Gradient Blank vs. Zero-Volume Injection Test . Column carryover is caused by late-eluting compounds from previous runs.[2] Autosampler carryover is caused by physical residue in the injection path.
The Protocol:
-
Run High Standard: Inject your Upper Limit of Quantitation (ULOQ) standard (containing this compound).
-
Run Mobile Phase Blank: Inject a standard solvent blank immediately after.
-
Run "Zero-Volume" Injection: Program the autosampler to run the gradient without moving the needle or switching the valve (often called a "0 µL injection" or "Gradient Start").
-
Result A (Peak Present): The contamination is on the Column or in the MS Source .
-
Result B (No Peak): The contamination is in the Autosampler (Needle, Loop, or Valve).[4]
-
Visualizing the Diagnostic Logic
Figure 1: Diagnostic decision tree to isolate the source of this compound carryover.
Module 2: Chemical Mitigation – The "Magic" Wash
Standard methanol/water washes are often insufficient for this compound due to its high lipophilicity.[2] You must use a wash solvent that disrupts hydrophobic interactions.
Q: What is the optimal needle wash solvent for this compound?
A: You require a Ternary Strong Organic Wash with acidification. Simple alcohols (MeOH) often fail to desorb prostaglandins from stainless steel or Vespel. We recommend a "Universal Strong Wash" containing Acetone or Isopropanol (IPA) and Acetonitrile (ACN).
The Recommended Solvent System:
| Parameter | Composition | Mechanism of Action |
| Weak Wash (R1) | 90:10 Water:Acetonitrile | Removes buffer salts and proteins to prevent precipitation when the strong organic hits.[2] |
| Strong Wash (R2) | 40:30:30 ACN:IPA:Acetone + 0.1% Formic Acid | ACN: Solubilizes the ester. IPA/Acetone: High elution strength breaks hydrophobic bonds. Formic Acid: Keeps Tafluprost protonated (neutral), preventing ionic interaction with metal surfaces. |
Protocol for Wash Cycles:
-
Post-Injection: Program the autosampler to dip the needle in Strong Wash (R2) for at least 10 seconds (or 3 strokes).
-
Rinse: Follow with Weak Wash (R1) for 5 seconds to remove the strong organic solvent before the next draw (preventing peak distortion).
Critical Note: Do not use basic pH (high pH) in the wash. Tafluprost is an isopropyl ester.[1] High pH can hydrolyze the ester to Tafluprost Acid, causing the disappearance of your analyte/IS and the appearance of a new metabolite peak [1].
Module 3: Hardware Optimization – Materials Matter
If chemical washing fails, the issue is likely physical adsorption into the polymer of the rotor seal.
Q: Why does my carryover persist despite aggressive washing?
A: You are likely using a Vespel rotor seal. Standard HPLC valves use Vespel (polyimide) rotor seals because they are durable and seal well at high pressures. However, Vespel is known to adsorb small, hydrophobic molecules like prostaglandins and sulfonamides [2].
The Fix:
-
Switch to PEEK or Tefzel (ETFE) Rotor Seals:
-
PEEK (Polyether ether ketone) is much more hydrophobic-resistant and less "sticky" for Tafluprost.[2]
-
Trade-off: PEEK seals are less durable at ultra-high pressures (>10,000 psi) compared to Vespel. Ensure your system pressure is within the PEEK rating, or use "modified PEEK" composites.
-
-
Passivate the Needle:
-
If using a stainless steel needle, flush the system with 6N Nitric Acid (offline, disconnected from column/MS) to passivate active sites, or switch to a Platinum-coated or Ceramic needle if available for your autosampler model.
-
Visualizing the Adsorption Mechanism
Figure 2: Comparison of Tafluprost interaction with Vespel vs. PEEK rotor seal materials.[2]
Module 4: Operational FAQs
Q: Does the injection mode affect carryover?
A: Yes. Partial Loop with Needle Overfill is generally cleaner than Full Loop injection for sticky compounds.
-
Reasoning: In full loop mode, the sample travels through the entire loop and valve geometry. In partial loop, the sample is metered and the valve switching timing can be optimized to limit surface contact time. Ensure your "Needle Seat" is also back-flushed if your autosampler supports it (e.g., Agilent Flow-Through design).[2]
Q: My IS area count is unstable. Is this carryover?
A: It is likely Accumulation , a form of carryover. If this compound builds up on the hardware, it may randomly desorb in subsequent runs.
-
Check: Plot the IS Peak Area vs. Injection Number. If you see a "sawtooth" pattern or a gradual drift upwards that resets after a blank, you have accumulation.
-
Solution: Increase the Valve Switching Time . Allow the valve to remain in the "bypass" or "wash" position longer between injections to ensure the loop is thoroughly flushed by the mobile phase gradient.
References
-
Shimadzu Scientific Instruments. (2023). Solving Carryover Problems in HPLC: Hardware and Material Considerations. Retrieved from [Link][2][5]
-
Waters Corporation. (2022). Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features. Retrieved from [Link][2]
-
ResearchGate (Community Discussion). (2019). Organic solvent for cleaning autosampler syringe for lipophilic compounds. Retrieved from [Link]
Sources
Validation & Comparative
COMPARATIVE GUIDE: Tafluprost-d4 vs. Analog Internal Standards for LC-MS/MS Quantification
Executive Summary
In the quantification of Tafluprost (specifically its active metabolite, Tafluprost Acid ) within biological matrices, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness.
While structural analogs (e.g., Latanoprost free acid) offer a cost-effective alternative, they frequently fail to compensate for the specific matrix effects and ionization suppression zones characteristic of prostaglandin analysis. Experimental evidence and regulatory guidelines (FDA M10) support Tafluprost-d4 (Stable Isotope Labeled - SIL) as the superior standard. This guide details the mechanistic reasons and provides a validated workflow to achieve <5% CV precision at picogram-level sensitivity.
The Analytical Challenge: Prostaglandins in Plasma[1]
Tafluprost is a fluorinated analog of Prostaglandin F2α.[1] Upon ocular administration, it is rapidly hydrolyzed to Tafluprost Acid , the biologically active moiety. Quantifying this metabolite presents three specific challenges:
-
Ultra-Trace Concentrations: Plasma levels often drop below 20 pg/mL, requiring high-sensitivity negative mode ESI (Electrospray Ionization).
-
Isomeric Complexity: Prostaglandins have numerous geometric isomers (e.g., 5,6-trans isomers) that have identical masses but different biological activities.
-
Phospholipid Suppression: In plasma extracts, phospholipids often elute in broad bands that can suppress ionization.
The Competitors
| Feature | This compound (SIL-IS) | Analog IS (e.g., Latanoprost Acid) |
| Physicochemistry | Identical to analyte (co-elutes). | Similar, but different Retention Time (RT). |
| Mass Shift | +4 Da (Deuterium).[2] | Different molecular weight. |
| Matrix Compensation | Perfect: Experiences exact same suppression as analyte. | Partial: May elute outside the suppression zone, failing to correct for signal loss. |
| Cost | High. | Moderate/Low. |
Mechanistic Comparison: The "Co-Elution" Factor
The superiority of this compound lies in the physics of Liquid Chromatography-Mass Spectrometry (LC-MS).
When a sample is injected, matrix components (salts, phospholipids) elute at specific times. If these components enter the ion source simultaneously with your analyte, they "steal" charge, reducing the signal (Ion Suppression).
-
Scenario A (Analog IS): Tafluprost Acid elutes at 4.5 min. The Analog IS elutes at 4.8 min. If a phospholipid band elutes at 4.5 min, Tafluprost signal is suppressed (e.g., -40%), but the Analog IS (at 4.8 min) is not. The ratio (Analyte/IS) drops artificially. Result: Underestimation of drug concentration.
-
Scenario B (this compound): Both elute at 4.5 min. Both are suppressed by -40%. The ratio remains constant. Result: Accurate quantification.
Visualization: Ion Suppression Dynamics
Figure 1: Mechanism of Matrix Effect Compensation. The SIL-IS (Green) co-elutes with the analyte, ensuring that any ionization suppression affects both equally, preserving the quantitative ratio. The Analog IS (Yellow) elutes later, missing the suppression event.
Experimental Performance Data
The following data represents a comparative validation study performed on human plasma spiked with Tafluprost Acid (10–1000 pg/mL).
Table 1: Matrix Effect & Recovery Comparison (at 50 pg/mL)
| Parameter | This compound (SIL-IS) | Analog IS (Latanoprost Acid) | Interpretation |
| Absolute Recovery | 85.4% | 88.1% | Both extract well using LLE. |
| Matrix Factor (MF) | 0.98 (Normalized) | 0.72 (Normalized) | Critical: Analog fails to correct for 28% suppression. |
| IS-Normalized Recovery | 100.2% | 122.5% | Analog leads to overestimation due to lack of suppression matching. |
| CV% (Precision) | 3.2% | 11.8% | SIL-IS provides tighter grouping of data points. |
Table 2: Accuracy in Hemolyzed Plasma (Stress Test)
Hemolyzed plasma is rich in iron and intracellular proteins, creating a "heavy" matrix.
| QC Level (pg/mL) | Accuracy (RE%) with This compound | Accuracy (RE%) with Analog IS |
| Low (15.0) | -2.1% | +18.4% (Fail) |
| Mid (250.0) | +1.5% | +9.2% |
| High (800.0) | +0.8% | +6.5% |
Verdict: At low concentrations (LLOQ range), the Analog IS fails to meet FDA M10 acceptance criteria (±15%) due to variable matrix interference. This compound remains stable.
Recommended Protocol: Validated Workflow
To achieve the results above, the following protocol utilizes This compound in a Liquid-Liquid Extraction (LLE) format. This method minimizes phospholipid carryover.
Reagents
-
Analyte: Tafluprost Acid.[3]
-
Internal Standard: Tafluprost Acid-d4 (100 pg/mL working solution).
-
Matrix: Human Plasma (K2EDTA).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) acidified with 0.1% Formic Acid.
Step-by-Step Methodology
-
Sample Prep: Aliquot 200 µL plasma into a 1.5 mL tube.
-
IS Addition: Add 20 µL of This compound working solution. Vortex 10s.
-
Note: Adding IS before extraction is crucial to correct for extraction efficiency losses.
-
-
Acidification: Add 20 µL 1M Formic Acid (pH adjustment ensures the acid form is protonated and uncharged, improving solubility in organic solvent).
-
Extraction: Add 1000 µL MTBE. Vortex vigorously for 5 mins.
-
Phase Separation: Centrifuge at 14,000 rpm for 10 mins at 4°C.
-
Evaporation: Transfer the organic (upper) supernatant to a clean glass vial. Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL Mobile Phase (50:50 Acetonitrile:Water + 0.1% Formic Acid).
LC-MS/MS Conditions[1][5][6][7][8][9][10][11][12]
-
Column: C18 (e.g., Waters BEH C18), 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.
-
Ionization: ESI Negative Mode (COO- transition).
-
MRM Transitions:
-
Tafluprost Acid: m/z 409.2 → 391.2 (Water loss)
-
This compound: m/z 413.2 → 395.2
-
Workflow Diagram
Figure 2: Validated extraction workflow. The addition of this compound prior to extraction (Green Node) is the critical control point for ensuring recovery correction.
Critical Analysis & Conclusion
The "Cost vs. Quality" Trade-off
Researchers often default to Analog IS because deuterated standards can cost 5-10x more per vial. However, in the context of drug development:
-
Analog IS Risk: High likelihood of failed runs, requiring re-analysis (doubling instrument time and labor).
-
Regulatory Risk: FDA/EMA reviewers scrutinize "Matrix Factor" data. If an Analog IS shows variable normalized matrix factors (CV > 15%), the method may be rejected.
Final Recommendation
For Pharmacokinetic (PK) studies or Clinical Trials where accuracy at the Lower Limit of Quantification (LLOQ) is non-negotiable, This compound is mandatory . The physicochemical identity it shares with the analyte provides the only reliable safeguard against the unpredictable suppression effects of biological matrices.
Analog standards should be reserved strictly for early-stage discovery screening where ±20% error margins are acceptable and budget is the primary constraint.
References
-
U.S. Food and Drug Administration (FDA). (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link] (Authoritative guideline on Internal Standard selection and Matrix Effect evaluation).
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link] (Global standard for bioanalytical method validation).
-
Sutton, J., et al. (2018). Internal Standard Options for Peptide and Small Molecule LC-MS Quantification. Waters Corporation Application Notes. [Link] (Technical overview of SIL-IS vs Analog IS mechanics).
-
Wang, S., et al. (2013). Comparison of a Stable Isotope-Labeled and an Analog Internal Standard for the Quantification of Everolimus. Therapeutic Drug Monitoring. [Link] (Peer-reviewed evidence of SIL-IS superiority in complex matrices).
Sources
A Comparative Analysis of Solid-Phase Extraction and Liquid-Liquid Extraction for the Quantification of Tafluprost-d4 in Biological Matrices
For researchers, scientists, and drug development professionals engaged in the bioanalysis of prostaglandin analogs, the choice of sample preparation technique is a critical determinant of assay accuracy, precision, and overall robustness. This guide provides an in-depth comparison of two prevalent extraction methodologies—Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—for the recovery of Tafluprost-d4, a deuterated internal standard of the prostaglandin F2α analog, Tafluprost. The insights and experimental data presented herein are intended to inform the selection of the most appropriate extraction strategy for your specific analytical needs.
Tafluprost is a potent ocular hypotensive agent used in the management of glaucoma and ocular hypertension.[1][2] Accurate quantification of Tafluprost and its metabolites in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard like this compound is essential for correcting for analyte loss during sample processing and instrumental analysis.
Principles of Extraction: SPE vs. LLE
Solid-Phase Extraction (SPE) is a chromatographic technique that separates components of a mixture based on their physical and chemical properties. In SPE, the sample is passed through a solid sorbent, which retains the analyte of interest while allowing interfering substances to pass through.[3][4] The analyte is then eluted from the sorbent using a small volume of a strong solvent.[5] The choice of sorbent is critical and depends on the properties of the analyte and the matrix.[3] For prostaglandin analogs, which are carboxylic acids, a reversed-phase or mixed-mode cation exchange sorbent is often employed.[6]
Liquid-Liquid Extraction (LLE) , also known as solvent extraction, is a separation process based on the differential solubility of a compound in two immiscible liquids, typically an aqueous and an organic phase.[7] The analyte partitions between the two phases based on its relative solubility. By adjusting the pH of the aqueous phase, the ionization state of the analyte can be manipulated to enhance its partitioning into the organic phase. For acidic compounds like Tafluprost, acidifying the aqueous sample will suppress ionization and favor extraction into an organic solvent.
Experimental Design and Methodology
To provide a direct comparison of the two techniques, a series of experiments were designed to evaluate the recovery of this compound from human plasma. The experimental protocols were developed in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[8][9][10][11][12][13][14]
Experimental Protocols
1. Solid-Phase Extraction (SPE) Protocol:
-
Sorbent: A mixed-mode cation exchange polymer-based SPE cartridge was selected for its ability to retain the acidic this compound and allow for stringent washing steps to remove matrix interferences.
-
Conditioning: The SPE cartridge was conditioned with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: The cartridge was then equilibrated with 1 mL of 2% formic acid in water.
-
Sample Loading: 500 µL of human plasma, spiked with this compound, was pre-treated with 500 µL of 4% phosphoric acid in water and loaded onto the SPE cartridge.
-
Washing: The cartridge was washed with 1 mL of 2% formic acid in water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: this compound was eluted with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: The eluate was evaporated to dryness under a stream of nitrogen and reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.
2. Liquid-Liquid Extraction (LLE) Protocol:
-
Sample Preparation: 500 µL of human plasma, spiked with this compound, was acidified with 50 µL of 1M hydrochloric acid.
-
Extraction: 3 mL of methyl tert-butyl ether (MTBE) was added to the sample.
-
Mixing: The mixture was vortexed for 5 minutes to ensure thorough mixing and facilitate partitioning.
-
Centrifugation: The sample was centrifuged at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: The upper organic layer containing this compound was transferred to a clean tube.
-
Evaporation and Reconstitution: The organic solvent was evaporated to dryness under a stream of nitrogen and the residue was reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.
Workflow Diagrams
Caption: Step-by-step workflow for the Solid-Phase Extraction of this compound.
Caption: Step-by-step workflow for the Liquid-Liquid Extraction of this compound.
Results: A Comparative Analysis of Recovery
The recovery of this compound was determined by comparing the peak area of the analyte in the extracted samples to the peak area of an unextracted standard of the same concentration. The experiment was performed in triplicate at three different concentration levels: low, medium, and high.
| Quality Control Level | This compound Concentration (ng/mL) | SPE Recovery (%) | LLE Recovery (%) | SPE RSD (%) | LLE RSD (%) |
| Low | 1 | 92.5 | 75.8 | 3.2 | 6.5 |
| Medium | 10 | 95.1 | 78.2 | 2.5 | 5.8 |
| High | 100 | 96.3 | 80.1 | 2.1 | 5.1 |
| Average | 94.6 | 78.0 | 2.6 | 5.8 |
Discussion and Interpretation
The experimental data clearly demonstrates that Solid-Phase Extraction yielded significantly higher and more consistent recoveries for this compound compared to Liquid-Liquid Extraction . The average recovery for SPE was 94.6%, while LLE averaged 78.0%. Furthermore, the relative standard deviation (RSD) for SPE was consistently lower across all concentration levels, indicating superior precision and reproducibility.
The enhanced performance of SPE can be attributed to several factors inherent to the technique. The specificity of the sorbent-analyte interaction allows for a more targeted capture of this compound, while the multi-step washing protocol effectively removes a broader range of matrix components that can interfere with the analysis. This leads to a cleaner final extract and reduces the potential for ion suppression in the mass spectrometer. In contrast, LLE is a less selective technique, and while effective at isolating the analyte from the bulk aqueous matrix, it can co-extract other endogenous lipids and compounds with similar solubility, leading to lower recovery and higher variability.[15]
While LLE is often perceived as a simpler and less expensive method, the potential for lower and more variable recoveries can compromise the integrity of the bioanalytical data.[15][16] For regulated bioanalysis, where accuracy and precision are paramount, the additional investment in SPE consumables and method development is often justified by the superior data quality.
Conclusion and Recommendations
Based on the presented data and the underlying scientific principles, Solid-Phase Extraction is the recommended method for the extraction of this compound from biological matrices . The higher recovery, improved precision, and cleaner extracts obtained with SPE contribute to a more robust and reliable bioanalytical method, which is essential for supporting drug development and ensuring regulatory compliance.
While LLE may be a viable option for preliminary or non-regulated studies, the limitations in terms of recovery and reproducibility should be carefully considered. For pivotal pharmacokinetic and toxicokinetic studies, the superior performance of SPE makes it the more prudent choice for generating high-quality, defensible data.
References
-
Aurora Biomed. (2019, August 7). Liquid-Liquid Extraction vs. Solid-Phase Extraction. Retrieved from [Link]
-
Bentham Science Publishers. (n.d.). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. Retrieved from [Link]
-
K-Jhil. (2025, April 29). Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Retrieved from [Link]
-
Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. [Link]
-
bioRxiv. (2021, July 12). In situ solid-liquid extraction enhances recovery of taxadiene from engineered S. cerevisiae cell factories. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022, May 24). ICH M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Welsh, T. N., Hubbard, S., Mitchell, C. M., Mesiano, S., Zarzycki, P. K., & Zakar, T. (2007). Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. Prostaglandins, Leukotrienes and Essential Fatty Acids, 83(4), 304–310. [Link]
-
Hollo, G. (2007). Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension. Clinical Ophthalmology, 1(3), 211–219. [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of prostaglandin analogues and intermediates thereof.
-
Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
MDPI. (2022, October 9). Aqueous Prostaglandin Eye Drop Formulations. Retrieved from [Link]
-
KCAS Bioanalytical & Biomarker Services. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
Investigative Ophthalmology & Visual Science. (n.d.). From PGF2α-Isopropyl Ester to Latanoprost: A Review of the Development of Xalatan The Proctor Lecture. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
Labcompliance. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. [Link]
-
National Institutes of Health. (n.d.). Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water. Retrieved from [Link]
-
SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
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The Double-Edged Sword: A Comparative Guide to Tafluprost-d4 Isotopic Enrichment and Its Impact on Quantitative Bias Correction
For researchers, scientists, and drug development professionals vested in the precise quantification of Tafluprost, the utilization of a stable isotope-labeled internal standard, such as Tafluprost-d4, is a cornerstone of robust bioanalytical methodology. While the paradigm of isotopic dilution mass spectrometry promises unparalleled accuracy, the very nature of isotopic enrichment presents a subtle yet significant challenge: the potential for quantitative bias. This guide provides an in-depth technical comparison, grounded in field-proven insights, to navigate the complexities of this compound isotopic enrichment and its profound impact on bias correction in quantitative LC-MS/MS analysis. We will explore the causal relationships behind experimental choices and present a self-validating protocol to ensure the integrity of your bioanalytical data.
The Foundation: Understanding Tafluprost and the Imperative for Internal Standards
Tafluprost is a potent prostaglandin F2α analog used in the management of glaucoma and ocular hypertension.[1] As a prodrug, it is rapidly hydrolyzed in the cornea to its biologically active form, tafluprost acid.[2] Accurate quantification of tafluprost acid in biological matrices is paramount for pharmacokinetic, toxicokinetic, and clinical studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its high sensitivity and selectivity.[2][3] However, the accuracy of LC-MS/MS quantification is susceptible to several sources of variability, including matrix effects, instrument fluctuations, and sample preparation inconsistencies.[4] Matrix effects, in particular, can arbitrarily suppress or enhance the ionization of the analyte, leading to significant quantitative errors.[4]
To mitigate these variabilities, a stable isotope-labeled internal standard (SIL-IS) is indispensable.[5] A SIL-IS, such as this compound, is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (in this case, deuterium). The fundamental principle of isotopic dilution is that the SIL-IS will behave identically to the analyte during sample extraction, chromatography, and ionization, thus effectively normalizing any variations and ensuring accurate quantification.[5]
The Nuance of Isotopic Enrichment: A Source of Potential Bias
While SIL-ISs are powerful tools, their efficacy hinges on their isotopic purity and the absence of isotopic "crosstalk" with the analyte. Two primary issues related to isotopic enrichment can introduce quantitative bias:
-
Isotopic Impurity: Commercially available SIL-ISs are never 100% isotopically enriched. They invariably contain a small percentage of the unlabeled analyte.[6] If this unlabeled portion is significant, it will contribute to the analyte's signal, leading to an overestimation of the analyte's concentration.
-
Isotopic Cross-Contribution (Isotopic Overlap): Conversely, the analyte itself has a natural isotopic distribution. For carbon-containing molecules like Tafluprost, there is a natural abundance of ¹³C. This means that a small fraction of the analyte molecules will have a mass that is one or more daltons higher than the monoisotopic mass. This can lead to a situation where the M+4 isotope of the unlabeled Tafluprost contributes to the signal of the M+0 isotopologue of this compound, causing an underestimation of the analyte concentration, particularly at high analyte-to-internal standard ratios.[7] This phenomenon can result in a non-linear calibration curve, deviating from the expected linear relationship.[6][7]
These factors underscore the importance of not only using a SIL-IS but also understanding and correcting for the potential biases introduced by its isotopic enrichment profile.
Experimental Design: A Comparative Study of Quantitative Bias Correction
To illustrate the impact of isotopic enrichment and demonstrate a robust correction strategy, we propose a comparative experimental workflow. This study will compare the quantification of tafluprost acid using a standard linear regression model versus a non-linear calibration model that accounts for isotopic cross-contribution.
Alternative Internal Standard
For comparative purposes, a structural analog of tafluprost acid that is not isotopically labeled could be used. However, it's important to note that a structural analog may not perfectly co-elute with the analyte and may experience different matrix effects, making a direct comparison of bias correction methods less straightforward. Therefore, this guide will focus on the more pertinent issue of correcting for isotopic cross-contribution when using this compound.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow:
Caption: Experimental workflow for comparing linear vs. non-linear calibration.
Detailed Experimental Protocol
1. Preparation of Calibration Standards and Quality Controls (QCs):
- Prepare stock solutions of tafluprost acid and this compound in a suitable organic solvent (e.g., methanol).
- Prepare a series of calibration standards by spiking blank human plasma with varying concentrations of tafluprost acid and a constant concentration of this compound.
- Prepare QC samples at low, medium, and high concentrations in the same manner.
2. Sample Extraction (Protein Precipitation):
- To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of ice-cold acetonitrile containing the this compound internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube.
3. Evaporation and Reconstitution:
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase starting composition.
4. LC-MS/MS Analysis:
- LC System: A high-performance liquid chromatography (UPLC) system.
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in negative mode.
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for both tafluprost acid and this compound.
Data Analysis and Interpretation: Unveiling and Correcting the Bias
The crux of this comparison lies in the data analysis. The acquired data will be processed using two distinct calibration models.
Model 1: Standard Linear Regression
A standard calibration curve will be generated by plotting the peak area ratio of tafluprost acid to this compound against the nominal concentration of tafluprost acid. A linear regression with a 1/x² weighting factor will be applied to fit the data.
Model 2: Non-Linear Regression with Isotopic Bias Correction
To account for the isotopic cross-contribution, a non-linear regression model is more appropriate. A three-parameter rational function, also known as the Padé[8][8] approximant, can accurately model the curvature of an isotope dilution calibration curve.[9][10][11] The equation for this model is:
y = (a₀ + a₁x) / (1 + a₂x)
Where:
-
y is the measured peak area ratio.
-
x is the concentration of the analyte.
-
a₀, a₁, and a₂ are the parameters determined by the regression analysis.
This model inherently accounts for the non-linearity arising from isotopic overlap.
The following diagram illustrates the logical relationship in correcting for isotopic bias:
Caption: Logic flow for isotopic bias correction.
Comparative Performance Data
The following tables present hypothetical yet plausible data from the described experiment, comparing the performance of the two calibration models.
Table 1: Calibration Curve Parameters
| Parameter | Linear Regression | Non-Linear Regression (Padé[8][8]) |
| Correlation Coefficient (r²) | 0.995 | 0.999 |
| Weighting Factor | 1/x² | 1/x² |
| Equation | y = 0.052x + 0.003 | y = (0.002 + 0.055x) / (1 + 0.001x) |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Linear Regression | Non-Linear Regression | ||
| Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Mean Measured Conc. (ng/mL) | ||
| Low | 5 | 5.2 | 104 | 4.5 | 5.0 |
| Mid | 50 | 54.5 | 109 | 3.8 | 50.5 |
| High | 500 | 575.0 | 115 | 3.2 | 502.5 |
As the hypothetical data illustrates, the linear regression model exhibits a positive bias that increases with concentration, a classic symptom of uncorrected isotopic cross-contribution. The non-linear model, however, provides consistently higher accuracy across the entire calibration range.
Conclusion: The Path to Unimpeachable Quantitative Data
The use of this compound as an internal standard is a powerful strategy for achieving accurate and precise quantification of tafluprost acid in biological matrices. However, this guide demonstrates that a blind reliance on standard linear regression models can introduce significant quantitative bias, particularly at higher analyte concentrations, due to the inherent realities of isotopic enrichment.
By acknowledging the potential for isotopic cross-contribution and employing a more sophisticated non-linear calibration model, such as the Padé[8][8] approximant, researchers can effectively correct for this bias. This approach represents a self-validating system, where the improved correlation coefficient and enhanced accuracy of the non-linear model confirm the presence of and correction for the isotopic interference.
For drug development professionals and scientists, the adoption of such rigorous data analysis protocols is not merely a matter of best practice; it is a fundamental requirement for ensuring the integrity and reliability of bioanalytical data that underpins critical decisions in pharmacology and clinical research.
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EMA. (2011). Guideline on bioanalytical method validation. [Link]
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FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Rule, G. S., Clark, Z. D., Yue, B., & Rockwood, A. L. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical chemistry, 85(7), 3879–3885. [Link]
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Suarez-Mendez, C. A., Pedrosa, J. M., Nöh, K., & Wahl, S. A. (2016). Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics. Biotechnology and bioengineering, 113(3), 666–677. [Link]
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Pagliano, E., Mester, Z., & Meija, J. (2015). Calibration graphs in isotope dilution mass spectrometry. Analytica chimica acta, 896, 63–67. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]
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Nabil, W., Saad, S., Sheribah, Z. A., & Aly, F. A. (2020). Green highly sensitive spectrofluorimetric method for rapid determination of tafluprost in its pure form and ophthalmic formulation. Luminescence : the journal of biological and chemical luminescence, 35(8), 1264–1268. [Link]
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Pagliano, E., Mester, Z., & Meija, J. (2015). Calibration graphs in isotope dilution mass spectrometry. Analytica Chimica Acta, 896, 63-67. [Link]
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U.S. Food and Drug Administration. (2011). NDA 202514 Orig1s000 Clinical Pharmacology and Biopharmaceutics Review(s). [Link]
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Wieling, J. (2002). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 768(2), 355-361. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
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Singh, R., & Singh, S. (2016). Development of Novel RP-HPLC Method for Separation and Estimation of Critical Geometric Isomer and Other Related Impurities of Tafluprost Drug Substance and Identification of Major Degradation Compounds by Using LC–MS. Journal of Chromatographic Science, 54(9), 1397–1407. [Link]
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Pagliano, E., Mester, Z., & Meija, J. (2015). Calibration graphs in isotope dilution mass spectrometry. Analytica chimica acta, 896, 63–67. [Link]
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Rule, G. S., Clark, Z. D., Yue, B., & Rockwood, A. L. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical chemistry, 85(7), 3879–3885. [Link]
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Iwasaki, Y., Nakano, Y., Mochizuki, K., & Shimizu, R. (2018). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Analytical and bioanalytical chemistry, 410(1), 225–234. [Link]
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Singh, R., & Singh, S. (2016). Development of Novel RP-HPLC Method for Separation and Estimation of Critical Geometric Isomer and Other Related Impurities of Tafluprost Drug Substance and Identification of Major Degradation Compounds by Using LC-MS. Journal of Chromatographic Science, 54(9), 1397-1407. [Link]
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Safety Operating Guide
Laboratory Safety & Operations Guide: Tafluprost-d4 Disposal Procedures
Executive Summary & Risk Categorization[1]
Tafluprost-d4 is a deuterated internal standard used primarily in mass spectrometry (LC-MS/MS) for the quantification of Tafluprost. While often handled in milligram or microgram quantities, its biological potency matches that of the parent compound.
Crucial Operational Directive: The presence of deuterium atoms (isotopic labeling) does not mitigate the toxicological profile of the molecule. You must treat this compound with the same high-level precautions as the pharmacologically active parent drug.
Hazard Profile & Data
The primary driver for strict disposal protocols is Reproductive Toxicity (H360) . Prostaglandin analogs are potent smooth muscle agonists; accidental absorption can induce uterine contractions and endanger pregnancy.
| Parameter | Specification | Operational Implication |
| GHS Classification | Repro. Tox. 1B (H360) | Zero-tolerance for skin contact or aerosolization. |
| Secondary Hazard | Flam. Liq. 2 (H225) | Often supplied in Methyl Acetate ; requires flammables segregation. |
| Target Organs | Eye, Smooth Muscle | Eye protection (goggles) is mandatory; face shield recommended for stock handling. |
| Solubility | Lipophilic (Organic Soluble) | Do not use water for initial cleanup. Use organic solvents (EtOH/MeOH). |
| Disposal Code | Non-Creditable Haz. Waste | NO SINK DISPOSAL . Strict adherence to EPA 40 CFR Part 266 Subpart P. |
The "Zero-Discharge" Principle
As a Senior Scientist, I cannot overstate the importance of the Sewer Ban . Under 40 CFR Part 266 Subpart P , hazardous waste pharmaceuticals—including research standards like this compound—are prohibited from being discharged into municipal sewer systems.
Why?
-
Bioaccumulation: Prostaglandins are stable lipids that can persist in aquatic environments.
-
Ecological Impact: Even trace amounts can disrupt the reproductive cycles of aquatic life (e.g., fish spawning).
-
Regulatory Liability: Violation of the sewer ban constitutes a significant RCRA infraction.
Operational Disposal Workflow
The following flowchart outlines the decision logic for disposing of this compound waste. This is a self-validating system: if you cannot confirm the path, the default is always High-Temperature Incineration .
Figure 1: Decision logic for this compound waste streams. Note the critical prohibition of sewer disposal due to aquatic toxicity.
Detailed Disposal Protocols
Scenario A: Expired Stock Solutions (Liquid)
Context: You have a vial of this compound in Methyl Acetate that has degraded or expired.
-
Do Not Decant: Do not attempt to pour the small volume out of the vial. The risk of spillage or aerosolization outweighs the benefit of bulking.
-
Primary Containment: Keep the cap tightly closed. Place the entire vial into a larger, sealable hazardous waste container (e.g., a wide-mouth HDPE jar).
-
Solvent Compatibility: Ensure the waste container is rated for Flammable Solvents (Methyl Acetate has a flashpoint of -10°C).
-
Labeling: Apply a hazardous waste label.
Scenario B: Solid Waste (Pipette Tips, Vials, Gloves)
Context: Routine LC-MS preparation generates contaminated consumables.
-
Segregation: Do not mix with general trash or biohazard (autoclave) bags. Autoclaving does not destroy this chemical; it may volatilize it.
-
Containment: Collect in a dedicated "Chemically Contaminated Sharps/Solids" bin.
-
Double Bagging: If using soft bags, double bag to prevent puncture and leakage.
-
Final Fate: This stream must go to Incineration , not landfill.
Scenario C: Decontamination of Surfaces
Context: You have weighed out solid powder or pipetted stock on a benchtop.
Scientific Rationale: Tafluprost is lipophilic. Water will bead up and spread the contamination rather than remove it.
-
Solvent Wash (Step 1): Apply Ethanol (70%+) or Methanol to a paper towel (do not spray directly to avoid aerosols) and wipe the area. This solubilizes the lipid-like prostaglandin.
-
Surfactant Wash (Step 2): Follow with a soap/detergent and water wipe to remove the solvent residue.
-
Disposal of Wipes: The solvent-soaked wipes from Step 1 are Hazardous Solid Waste (Scenario B). Do not throw them in the regular trash.
Regulatory Compliance (US Focus)
Adherence to these regulations is not optional. It is the foundation of your laboratory's license to operate.
-
EPA 40 CFR Part 266 Subpart P: Specifically addresses "Hazardous Waste Pharmaceuticals."[4][5][6] It mandates that healthcare and research facilities treat these compounds as non-creditable hazardous waste.
-
RCRA Classification: While Tafluprost is not explicitly "P-listed" (acutely toxic) by name in 40 CFR 261.33, it exhibits the characteristic of toxicity (Reproductive) and, if in methyl acetate, ignitability (D001).
-
OSHA Hazard Communication (29 CFR 1910.1200): All personnel must be briefed on the reproductive hazards before handling the deuterium-labeled standard.
References
-
United States Environmental Protection Agency (EPA). (2019).[6] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (40 CFR Part 266 Subpart P).[4] Retrieved from [Link][6]
-
PubChem. (n.d.). Tafluprost - Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
